molecular formula C12H8FNO2 B1451048 3-Fluoro-4-nitrobiphenyl CAS No. 1214368-67-8

3-Fluoro-4-nitrobiphenyl

Cat. No.: B1451048
CAS No.: 1214368-67-8
M. Wt: 217.2 g/mol
InChI Key: WZZHTJYVUUWYOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrobiphenyl is crucial for understanding its properties and reactivity. The compound’s planar biphenyl backbone connects the fluorine atom and the nitro group. The SMILES notation for this compound is: C1=CC(=C(C=C1O)F)N+[O-] .


Physical and Chemical Properties Analysis

  • Melting Point : 92°C to 95°C .
  • Assay Percent Range : Minimum 98.5% (determined by gas chromatography) .

Scientific Research Applications

Radiosensitizing Agent Synthesis

  • Synthesis in Radiosensitizers: The compound has been used in the synthesis of radiosensitizing agents. For instance, 4-fluoro-3-nitrophenacyl alkylxanthates, which are derivatives of 4-fluoro-3-nitrophenacyl bromide, were synthesized for potential radiosensitizing applications (Skwarski & Sobolewski, 1992).

Electron Paramagnetic Resonance Studies

  • Triplet Species Analysis: Electron paramagnetic resonance (EPR) has been used to study the photochemical behavior of 2-nitrobiphenyl (NBP) derivatives, including those with fluoro, methyl, carboxy, and other substituents. These studies help understand the molecular interactions and stability of triplet species produced from these compounds (Higuchi et al., 1999).

Antitumor Agents

  • Potential Antitumor Activity: A series of compounds containing an N-(4'-substituted-3'-nitrophenyl)sydnone moiety, including 4'-fluoro derivatives, were synthesized and evaluated for their potential as antitumor agents (Dunkley & Thoman, 2003).

Biosensor Development

  • Electrochemical Biosensor Fabrication: 4-Fluoro-3-nitrophenyl grafted gold electrodes have been developed for biosensors. These platforms are used for label-free electrochemical detection of specific proteins, such as interleukin-2, demonstrating the compound's utility in biochemical sensing technologies (Arya & Park, 2014).

Synthesis of Biochemical Photoprobes

  • Biochemical Photoprobe Development: The photosubstitutions of 2-fluoro-4-nitroanisole with various nucleophiles have been studied, suggesting the usefulness of these derivatives as biochemical photoprobes. This indicates the compound's potential in photochemical research and applications (Pleixats et al., 1989).

Dye and Pharmaceutical Intermediates

  • Utility in Dye and Pharmaceutical Industries: 4-Fluoro-3-nitroaniline, a related compound, is significant as a dye intermediate and has potential uses in pharmaceuticals and insecticides. This highlights the broader industrial relevance of fluoro-nitrophenyl compounds (Bil, 2007).

Antimicrobial Activity

  • Antimicrobial Properties: Compounds derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibited significant antimicrobial activity. This demonstrates the compound's potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Synthesis of Novel Fluorophores

  • Fluorophore Synthesis for Biomedical Applications: New classes of fluorophores, such as indolizino[3,2-c]quinolines, were synthesized through oxidative Pictet-Spengler cyclization, incorporating fluoro-nitrophenyl groups. These compounds, with their unique optical properties, are potential candidates for fluorescent probes in biomedical applications (Park et al., 2015).

STED Microscopy

  • Probes for Super-Resolution Microscopy: Monovalent fluorophore-conjugated affinity probes based on nitrophenylacetyl derivatives were developed for use in super-resolution microscopy techniques like STED, highlighting the compound's utility in advanced imaging applications (Kabatas Glowacki et al., 2021).

Safety and Hazards

  • Precautionary Statements : Wear protective gear, avoid inhalation, seek medical attention if necessary .

Future Directions

: Thermo Scientific Chemicals - Fisher Sci

Properties

IUPAC Name

2-fluoro-1-nitro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZHTJYVUUWYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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